What are the physical and chemical properties of Ethyl 2,2-dimethylbut-3-enoate?
What are the physical and chemical properties of Ethyl 2,2-dimethylbut-3-enoate?
An In-Depth Technical Guide to Ethyl 2,2-dimethylbut-3-enoate
Introduction
Ethyl 2,2-dimethylbut-3-enoate is an unsaturated ester of significant interest in organic synthesis and drug discovery. Its unique structural motif, featuring a quaternary carbon center adjacent to both an ester and a vinyl group, imparts specific reactivity and steric properties that make it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its synthesis and characterization, and a summary of its known reactivity. The information is structured to be a valuable resource for professionals in research and development, offering both foundational data and practical insights.
Core Chemical and Physical Properties
The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. For Ethyl 2,2-dimethylbut-3-enoate, these properties are summarized below.
Table 1: Physicochemical Properties of Ethyl 2,2-dimethylbut-3-enoate
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| CAS Number | 58544-20-0 | PubChem[1] |
| IUPAC Name | ethyl 2,2-dimethylbut-3-enoate | PubChem[1] |
| Canonical SMILES | CCOC(=O)C(C)(C)C=C | PubChem[1] |
| Calculated LogP | 2.2 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not explicitly available; related isomers boil in the range of 150-155 °C.[2][3][4] | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane.[5] |
The presence of the ester group allows for hydrogen bond acceptance, while the overall hydrocarbon structure leads to a low polarity, as indicated by the calculated LogP value. This suggests good solubility in nonpolar organic solvents.
Spectroscopic Characterization Profile
Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for Ethyl 2,2-dimethylbut-3-enoate, providing a basis for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.[6]
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¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic.
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Vinyl Protons: A characteristic set of signals for the -CH=CH₂ group will be present. The geminal protons (=CH₂) will appear as two distinct signals (doublets of doublets), likely in the 5.0-5.2 ppm range. The vinyl proton (-CH=) will appear as a doublet of doublets further downfield, typically between 5.8-6.0 ppm, due to coupling with the two geminal protons.
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Ethyl Ester Protons: The ethoxy group will present as a quartet around 4.1-4.2 ppm (-OCH₂-) and a triplet around 1.2-1.3 ppm (-CH₃). The quartet arises from coupling to the adjacent methyl group, and the triplet from coupling to the methylene group.
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Gem-Dimethyl Protons: The two methyl groups on the quaternary carbon are chemically equivalent and will appear as a sharp singlet at approximately 1.2 ppm, integrating to six protons.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.
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Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically appearing around 175 ppm.
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Alkene Carbons: The two carbons of the double bond will appear in the vinylic region, with the quaternary-substituted carbon (=C(CH₃)₂) around 145 ppm and the terminal methylene carbon (=CH₂) around 112 ppm.
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Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂-) is expected around 60 ppm, and the methyl carbon (-CH₃) around 14 ppm.
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Quaternary Carbon: The C2 carbon will be found around 45 ppm.
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Gem-Dimethyl Carbons: The two equivalent methyl carbons will give a single signal around 25 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.
-
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch should appear around 1640 cm⁻¹.
-
C-O Stretch: A strong band for the ester C-O single bond stretch will be present in the 1150-1250 cm⁻¹ region.
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=C-H Stretch: The stretching vibration of the sp² C-H bonds of the vinyl group will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretch: The stretching vibrations for the sp³ C-H bonds of the methyl and ethyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 142.10, corresponding to the molecular weight of the compound.[1]
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Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73). Cleavage at the quaternary center is also a likely fragmentation route.
Chemical Reactivity and Synthetic Utility
The reactivity of Ethyl 2,2-dimethylbut-3-enoate is governed by its two primary functional groups: the ester and the terminal alkene. The steric hindrance provided by the gem-dimethyl groups at the α-position significantly influences its reaction pathways.
Caption: Key reactive sites and structural features of the molecule.
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Reactions of the Ester Group: The ester functionality can undergo typical reactions such as hydrolysis (acidic or basic) to yield 2,2-dimethylbut-3-enoic acid, reduction with agents like lithium aluminum hydride to form 2,2-dimethylbut-3-en-1-ol, and transesterification.
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Reactions of the Alkene Group: The terminal double bond is susceptible to a variety of addition reactions, including hydrogenation to yield ethyl 2,2-dimethylbutanoate, halogenation, and hydroboration-oxidation. It can also participate in polymerization reactions.
-
Influence of Steric Hindrance: The gem-dimethyl groups at the C2 position sterically shield the α-carbon and the carbonyl group. This can hinder reactions that require nucleophilic attack at the carbonyl carbon or deprotonation at the α-position, which is not possible here anyway due to the absence of α-protons.
Synthesis and Purification Protocol
Experimental Workflow: Synthesis of Ethyl 2,2-dimethylbut-3-enoate
Caption: General workflow for the synthesis and purification.
Step-by-Step Synthesis Protocol
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A solution of lithium diisopropylamide (LDA) in THF (typically 2M) is added to the reaction flask. Ethyl isobutyrate (1.0 equivalent) is then added dropwise via the dropping funnel. The causality here is that the strong, non-nucleophilic base LDA is required to deprotonate the sterically hindered α-proton of ethyl isobutyrate to form the corresponding lithium enolate.
-
Alkylation: After stirring for 30-60 minutes at -78 °C to ensure complete enolate formation, allyl bromide (1.1 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. This step introduces the but-3-enoate moiety.[7]
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.
-
Purification: The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure Ethyl 2,2-dimethylbut-3-enoate.
This self-validating protocol includes a final purification step (vacuum distillation) that separates the product from unreacted starting materials and byproducts, with characterization by NMR and MS to confirm purity and identity.
Potential Applications
While specific, large-scale industrial applications are not widely documented, the structure of Ethyl 2,2-dimethylbut-3-enoate makes it a potentially valuable intermediate in several areas:
-
Fine Chemical Synthesis: As a building block for constructing molecules with a neopentyl-like, sterically hindered center.
-
Pharmaceutical Research: The 2,2-dimethylbutenoate scaffold can be incorporated into larger molecules to explore structure-activity relationships, where the gem-dimethyl group can provide metabolic stability or enforce a specific conformation.[8]
-
Polymer Chemistry: The terminal vinyl group allows it to act as a monomer or co-monomer in polymerization reactions, potentially yielding polymers with unique properties due to the bulky side chain.
Safety and Handling
No specific GHS classification is available for Ethyl 2,2-dimethylbut-3-enoate. However, based on similar unsaturated esters, standard laboratory precautions should be taken.[9] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn. It is likely flammable and should be stored away from ignition sources in a cool, dry place.
References
-
PubChem. Ethyl 2,2-dimethylbut-3-enoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-methylbut-3-enoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2,3-dimethylbut-2-enoate. National Center for Biotechnology Information. [Link]
-
ChemBK. ethyl 3-methylbut-2-enoate. [Link]
-
Exploring Ethyl 3-Methylbut-2-Enoate: Properties and Applications. [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
-
Organic Spectroscopy International. Ethyl-2-butenoate. [Link]
-
Organic Syntheses. PHOSPHINE-CATALYZED [4+2] ANNULATION. [Link]
-
About Drugs. Ethyl-2-butenoate NMR. [Link]
-
Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. [Link]
-
ChemSynthesis. ethyl 3-methyl-3-butenoate. [Link]
-
PubChem. Ethyl 2-methylbut-2-enoate. [Link]
Sources
- 1. Ethyl 2,2-dimethylbut-3-enoate | C8H14O2 | CID 344890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. innospk.com [innospk.com]
- 5. Ethyl 2-methylbut-2-enoate | C7H12O2 | CID 108343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl-2-butenoate [orgspectroscopyint.blogspot.com]
- 7. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]
